4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid
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Overview
Description
4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .
Preparation Methods
The synthesis of 4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. This can be done by functionalizing preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as an inverse agonist of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug development .
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its activity as an inverse agonist of RORγt is due to its ability to bind to the receptor and modulate its activity, thereby influencing the expression of genes involved in immune responses .
Comparison with Similar Compounds
4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. The unique combination of the propan-2-yl group and the carboxylic acid moiety in this compound contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9(2)10-3-5-11(6-4-10)12-7-15-8-13(12)14(16)17/h3-6,9,12-13,15H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLUYUGBFMPPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CNCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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